molecular formula C17H19NO2 B184507 N-(3-methoxyphenyl)-2-phenylbutanamide CAS No. 6602-94-4

N-(3-methoxyphenyl)-2-phenylbutanamide

Cat. No.: B184507
CAS No.: 6602-94-4
M. Wt: 269.34 g/mol
InChI Key: PNIGRGJSPQSGQK-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-phenylbutanamide is a synthetic amide derivative characterized by a butanamide backbone with a phenyl group at the C2 position and a 3-methoxyphenyl substituent on the nitrogen atom.

Properties

CAS No.

6602-94-4

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-phenylbutanamide

InChI

InChI=1S/C17H19NO2/c1-3-16(13-8-5-4-6-9-13)17(19)18-14-10-7-11-15(12-14)20-2/h4-12,16H,3H2,1-2H3,(H,18,19)

InChI Key

PNIGRGJSPQSGQK-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(3-methoxyphenyl)-2-phenylbutanamide with its closest analogs based on substituent variations:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Structural Features
This compound 3-methoxy C₁₇H₁₉NO₂ 269.34 Meta-methoxy enhances electron density; moderate polarity.
N-(3-Methylphenyl)-2-phenylbutanamide 3-methyl C₁₇H₁₉NO 253.34 Methyl group increases hydrophobicity; no resonance effects.
N-(2-Chlorophenyl)-2-phenylbutanamide 2-chloro C₁₆H₁₆ClNO 273.76 Chlorine atom introduces electronegativity; potential for halogen bonding.
N-(3-Chloro-2-methylphenyl)-4-phenylbutanamide 3-chloro, 2-methyl C₁₇H₁₈ClNO 287.78 Chloro and methyl groups add steric bulk; mixed electronic effects.
Key Observations:
  • Electronic Effects : The 3-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing chlorine in N-(2-chlorophenyl)-2-phenylbutanamide .
  • Solubility : The methoxy group may marginally improve water solubility compared to the methyl or chloro analogs due to its polar nature.
Anticancer Activity:
  • N-(3-Methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) : A structurally related compound with a 3-methoxyphenyl group demonstrated potent antiangiogenic effects (IC₅₀ ~17.44 µM against HER-2+ breast cancer cells) and suppressed tumor growth in vivo at 30 mg/kg/day .
  • (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide (12) : Exhibited HER-2 inhibition (IC₅₀ = 17.44 µM), outperforming 5-fluorouracil in vitro .
Implications for the Target Compound:

While the exact biological data for this compound are unavailable, the pharmacological success of its analogs suggests that the 3-methoxy substitution is critical for targeting pathways such as angiogenesis and HER-2 signaling. The butanamide backbone may also facilitate membrane permeability, enhancing bioavailability compared to bulkier derivatives .

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